
2'-Deoxyuridine-15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyuridine-15N2 is a stable isotope-labeled compound of 2’-Deoxyuridine, where two nitrogen atoms are replaced with the isotope nitrogen-15. This compound is primarily used in scientific research as a tracer for metabolic studies and in the synthesis of other nucleoside analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyuridine-15N2 typically involves the incorporation of nitrogen-15 into the uridine molecule. One common method is to start with uridine and replace the nitrogen atoms with nitrogen-15 through a series of chemical reactions. This process often involves the use of labeled ammonia or other nitrogen-15 containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of 2’-Deoxyuridine-15N2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and reagents to ensure the final product’s isotopic purity. The production is carried out in specialized facilities equipped to handle isotopically labeled compounds .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyuridine-15N2 undergoes various chemical reactions, including:
Oxidation: Conversion to uracil derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Halogenation to form compounds like bromodeoxyuridine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents like bromine or iodine.
Major Products
Oxidation: Uracil derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated nucleosides like bromodeoxyuridine.
Scientific Research Applications
2’-Deoxyuridine-15N2 is widely used in various scientific research fields:
Chemistry: As a tracer in metabolic studies to understand nucleoside metabolism.
Biology: In studies of DNA synthesis and repair mechanisms.
Medicine: As a precursor in the synthesis of antiviral drugs like Edoxudine.
Industry: In the production of labeled compounds for pharmaceutical research.
Mechanism of Action
2’-Deoxyuridine-15N2 exerts its effects by being incorporated into DNA during replication. It is converted to deoxyuridine triphosphate, which can be incorporated into DNA in place of thymidine. This incorporation can lead to DNA strand breaks and inhibition of DNA synthesis, making it useful in studying DNA repair and synthesis mechanisms .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyuridine-13C,15N2: Another isotopically labeled form with both carbon-13 and nitrogen-15.
Bromodeoxyuridine: A halogenated derivative used in DNA labeling.
Idoxuridine: An antiviral drug similar in structure but with iodine substitution.
Uniqueness
2’-Deoxyuridine-15N2 is unique due to its specific isotopic labeling, which allows for precise tracking in metabolic studies and research applications. Its stability and incorporation into DNA make it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C9H12N2O5 |
|---|---|
Molecular Weight |
230.19 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i10+1,11+1 |
InChI Key |
MXHRCPNRJAMMIM-QPLOVMLOSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1[15N]2C=CC(=O)[15NH]C2=O)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


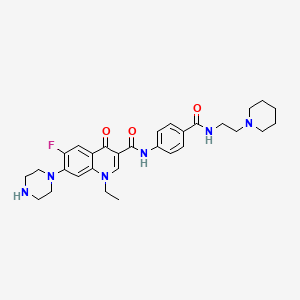
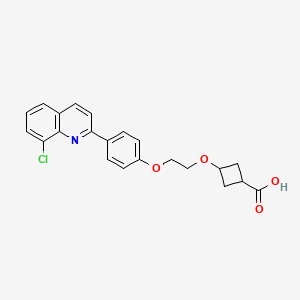
![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)
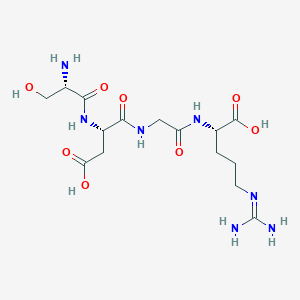
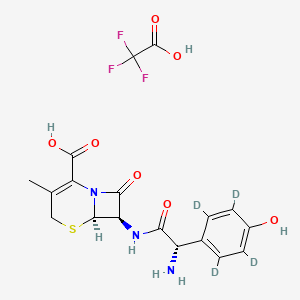
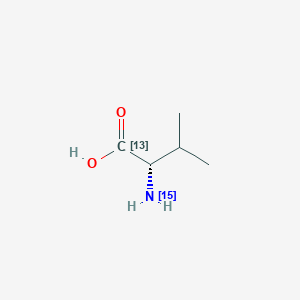
![N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409686.png)
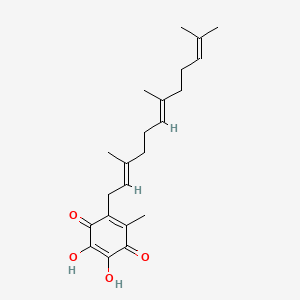
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12409705.png)
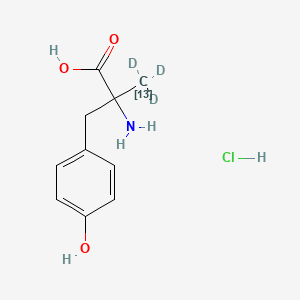
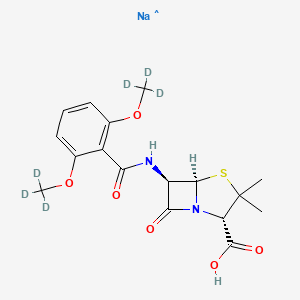
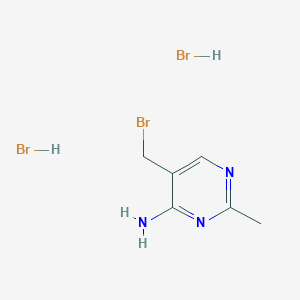
![GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr](/img/structure/B12409725.png)

